H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide that is a derivative of neurotensin, a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a hormone in peripheral tissues . This compound is specifically designed to enhance the pharmacokinetic properties and receptor selectivity of neurotensin analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: can undergo various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups to prevent side reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues with altered biological activity .
Aplicaciones Científicas De Investigación
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by binding to neurotensin receptors, specifically NTS1 and NTS2, which are G protein-coupled receptors . Activation of these receptors leads to various intracellular signaling pathways, including the modulation of adenylate cyclase activity and the release of intracellular calcium . This results in the regulation of neurotransmitter release and other physiological responses .
Comparación Con Compuestos Similares
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: is unique due to its enhanced receptor selectivity and stability compared to other neurotensin analogues . Similar compounds include:
Propiedades
Fórmula molecular |
C39H66N12O8 |
---|---|
Peso molecular |
831.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
FMWPNVFPKCUWHA-VGPFALITSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.